Triciribine

Catalog No.
S548191
CAS No.
35943-35-2
M.F
C13H16N6O4
M. Wt
320.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triciribine

CAS Number

35943-35-2

Product Name

Triciribine

IUPAC Name

2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C13H16N6O4

Molecular Weight

320.30 g/mol

InChI

InChI=1S/C13H16N6O4/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(22)8(21)6(3-20)23-13/h2,4,6,8-9,13,20-22H,3H2,1H3,(H2,14,17)

InChI Key

HOGVTUZUJGHKPL-UHFFFAOYSA-N

SMILES

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)CO)O)O)C(=N1)N

Solubility

Soluble in DMSO, not in water

Synonyms

3-amino-1,5-dihydro-5-methyl-I-beta-D-ribofuranosyl-1,4,5,6,8- pentaazaacenaphthylene, 6-amino-4-methyl-8-(beta-D-ribofuranosyl)-(4H,8H)pyrrolo(4,3,2-de)pyrimido(4,5-c)pyridazine, 6-ARPPP, NSC 154020, NSC 154120, NSC-154020, triciribine

Canonical SMILES

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)CO)O)O)C(=N1)N

Isomeric SMILES

CN1C2=NC=NC3=C2C(=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=N1)N

Description

The exact mass of the compound Triciribine is 320.1233 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154020. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Ribonucleosides - Supplementary Records. It belongs to the ontological category of nucleoside analogue in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting the Akt Pathway

Akt is a key player in the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various cancers []. This pathway promotes cell survival, proliferation, and resistance to therapy. Triciribine specifically inhibits Akt by preventing its phosphorylation, which is essential for its activation []. This inhibition disrupts downstream signaling, leading to decreased cell growth and survival in cancer cells [].

Investigating Anti-Cancer Properties

Preclinical studies have shown promise for triciribine's anti-cancer properties. Studies in cell lines and animal models have demonstrated its ability to suppress tumor growth and induce cell death in various cancers, including breast, prostate, and pancreatic cancers [, , ]. Triciribine has also been shown to overcome resistance to other cancer therapies, suggesting its potential role in combination treatment strategies [].

Triciribine, also known as triciribine phosphate monohydrate, is a synthetic nucleoside analogue characterized by a unique 1,4,5,6,8-pentaazaacenaphthylene ring system. This compound has garnered attention for its ability to inhibit the phosphorylation and activation of all three isoforms of the protein kinase B (Akt), specifically Akt-1, Akt-2, and Akt-3. Triciribine is classified as a small molecule and is primarily investigated in the context of cancer therapy due to its role in modulating critical signaling pathways associated with cell survival and proliferation .

Triciribine's primary mechanism of action involves inhibiting the Akt signaling pathway. Akt, also known as protein kinase B, is a critical protein involved in cell proliferation, survival, and migration. In many cancers, Akt signaling is abnormally activated, promoting uncontrolled cell growth. Triciribine acts as a selective inhibitor of Akt, preventing its phosphorylation and downstream signaling, ultimately leading to cell death in cancer cells [].

Triciribine undergoes metabolic conversion within cells to form triciribine phosphate. This transformation is facilitated by adenosine kinase, which phosphorylates triciribine at the hydroxyl group, enhancing its biological activity. The compound significantly inhibits the phosphorylation of Akt at critical sites (threonine-309 and serine-474), which are essential for full activation of the kinase. This inhibition disrupts downstream signaling pathways that promote cell survival, thereby enhancing apoptotic processes in cancer cells .

Triciribine exhibits potent anti-cancer properties by selectively targeting cells with hyperactivated Akt signaling pathways. Preclinical studies have demonstrated that triciribine can inhibit the growth of various cancer cell lines, including those from leukemia and pancreatic adenocarcinoma. The compound has shown synergistic effects when combined with other chemotherapeutics, such as gemcitabine, leading to increased apoptosis and reduced tumor growth in vitro . Additionally, phase I clinical trials have indicated that triciribine can decrease phosphorylated Akt levels in tumor tissues, suggesting potential therapeutic efficacy in patients with solid tumors exhibiting activated Akt .

The synthesis of triciribine was first reported by Schram and Townsend in 1971. The process involves several steps that typically include:

  • Formation of the Pentaazaacenaphthylene Ring: This step is crucial for establishing the core structure of triciribine.
  • Substitution Reactions: Introducing amino groups at specific positions on the ring to enhance biological activity.
  • Phosphorylation: Converting triciribine to its active form, triciribine phosphate, through enzymatic action.

The detailed synthetic pathway may vary based on specific laboratory techniques and desired purity levels .

Triciribine has been primarily studied for its applications in oncology. It has been investigated in clinical trials for various cancers, including:

  • Leukemia
  • Ovarian Cancer
  • HER2/Neu Negative Breast Adenocarcinoma
  • Stage IV Breast Cancer

Due to its mechanism of action as an Akt inhibitor, triciribine holds promise as a therapeutic agent capable of overcoming resistance mechanisms associated with conventional chemotherapy .

Research has highlighted several interactions involving triciribine:

  • Synergistic Effects with Chemotherapeutics: Triciribine has been shown to enhance the efficacy of other anti-cancer agents like gemcitabine by inhibiting pathways that lead to drug resistance.
  • Inhibition of Growth Factor Signaling: Triciribine suppresses epidermal growth factor-induced signaling pathways that activate Akt, further contributing to its anti-cancer effects .
  • Pharmacokinetic Studies: Clinical trials have focused on understanding the pharmacokinetics and pharmacodynamics of triciribine and its metabolite, assessing how these factors influence therapeutic outcomes .

Triciribine shares structural and functional similarities with several other compounds known for their roles as Akt inhibitors or nucleoside analogues. Here are some notable comparisons:

Compound NameStructure TypeMechanism of ActionUnique Features
MK-2206Small MoleculeAllosteric inhibitor of AktSelectively inhibits Akt without affecting other kinases
PerifosineAlkylphosphocholine derivativeInhibits Akt phosphorylationAlso affects other signaling pathways like mTOR
GSK690693Small MoleculeATP-competitive Akt inhibitorHighly selective for Akt isoforms
ZSTK474Small MoleculePI3K/Akt/mTOR pathway inhibitorTargets upstream PI3K pathway

Triciribine's unique pentaazaacenaphthylene structure distinguishes it from these compounds, providing a different mechanism for inhibiting the Akt pathway while maintaining cell permeability and efficacy against resistant cancer types .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

320.12330301 g/mol

Monoisotopic Mass

320.12330301 g/mol

Heavy Atom Count

23

Appearance

Tan solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2421HMY9N6

Other CAS

35943-35-2

Wikipedia

Triciribine

Dates

Modify: 2023-08-15
1: Sampath D, Malik A, Plunkett W, Nowak B, Williams B, Burton M, Verstovsek S, Faderl S, Garcia-Manero G, List AF, Sebti S, Kantarjian HM, Ravandi F, Lancet JE. Phase I clinical, pharmacokinetic, and pharmacodynamic study of the Akt-inhibitor triciribine phosphate monohydrate in patients with advanced hematologic malignancies. Leuk Res. 2013 Nov;37(11):1461-7. doi: 10.1016/j.leukres.2013.07.034. Epub 2013 Aug 6. PubMed PMID: 23993427.
2: Gloesenkamp CR, Nitzsche B, Ocker M, Di Fazio P, Quint K, Hoffmann B, Scherübl H, Höpfner M. AKT inhibition by triciribine alone or as combination therapy for growth control of gastroenteropancreatic neuroendocrine tumors. Int J Oncol. 2012 Mar;40(3):876-88. doi: 10.3892/ijo.2011.1256. Epub 2011 Nov 7. PubMed PMID: 22075556.
3: Evangelisti C, Ricci F, Tazzari P, Chiarini F, Battistelli M, Falcieri E, Ognibene A, Pagliaro P, Cocco L, McCubrey JA, Martelli AM. Preclinical testing of the Akt inhibitor triciribine in T-cell acute lymphoblastic leukemia. J Cell Physiol. 2011 Mar;226(3):822-31. doi: 10.1002/jcp.22407. PubMed PMID: 20857426.
4: Garrett CR, Coppola D, Wenham RM, Cubitt CL, Neuger AM, Frost TJ, Lush RM, Sullivan DM, Cheng JQ, Sebti SM. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT. Invest New Drugs. 2011 Dec;29(6):1381-9. doi: 10.1007/s10637-010-9479-2. Epub 2010 Jul 20. PubMed PMID: 20644979.
5: Ptak RG, Gentry BG, Hartman TL, Watson KM, Osterling MC, Buckheit RW Jr, Townsend LB, Drach JC. Inhibition of human immunodeficiency virus type 1 by triciribine involves the accessory protein nef. Antimicrob Agents Chemother. 2010 Apr;54(4):1512-9. doi: 10.1128/AAC.01443-09. Epub 2010 Jan 19. PubMed PMID: 20086149; PubMed Central PMCID: PMC2849366.
6: Dieterle A, Orth R, Daubrawa M, Grotemeier A, Alers S, Ullrich S, Lammers R, Wesselborg S, Stork B. The Akt inhibitor triciribine sensitizes prostate carcinoma cells to TRAIL-induced apoptosis. Int J Cancer. 2009 Aug 15;125(4):932-41. doi: 10.1002/ijc.24374. PubMed PMID: 19422047.
7: Migawa MT, Drach JC, Townsend LB. Design, synthesis and antiviral activity of novel 4,5-disubstituted 7-(beta-D-ribofuranosyl)pyrrolo[2,3-d][1,2,3]triazines and the novel 3-amino-5-methyl-1-(beta-D-ribofuranosyl)- and 3-amino-5-methyl-1-(2-deoxy-beta-D-ribofuranosyl)-1,5-dihydro-1,4,5,6,7,8-hexaaza acenaphthylene as analogues of triciribine. J Med Chem. 2005 Jun 2;48(11):3840-51. PubMed PMID: 15916436.
8: Smith KL, Lai VC, Prigaro BJ, Ding Y, Gunic E, Girardet JL, Zhong W, Hong Z, Lang S, An H. Synthesis of new 2'-beta-C-methyl related triciribine analogues as anti-HCV agents. Bioorg Med Chem Lett. 2004 Jul 5;14(13):3517-20. PubMed PMID: 15177464.
9: Porcari AR, Townsend LB. An improved total synthesis of triciribine: a tricyclic nucleoside with antineoplastic and antiviral properties. Nucleosides Nucleotides Nucleic Acids. 2004;23(1-2):31-9. PubMed PMID: 15043134.
10: Porcari AR, Ptak RG, Borysko KZ, Breitenbach JM, Drach JC, Townsend LB. Synthesis and antiviral activity of 2-substituted analogs of triciribine. Nucleosides Nucleotides Nucleic Acids. 2003 Dec;22(12):2171-93. PubMed PMID: 14714765.

Explore Compound Types